molecular formula C12H18Br2S B3137933 2,5-Dibromo-3-(2-ethylhexyl)thiophene CAS No. 444177-63-3

2,5-Dibromo-3-(2-ethylhexyl)thiophene

Cat. No. B3137933
CAS RN: 444177-63-3
M. Wt: 354.15 g/mol
InChI Key: DFUZDCATNROZQR-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(2-ethylhexyl)thiophene is a chemical compound that belongs to the family of thiophenes. It is a 2,5 coupled conductive polymer with a conjugated polythiophene-based system, which has a controllable band gap . It can be used as an organic semiconducting polymer or small molecule precursor .


Synthesis Analysis

The synthesis of thiophene-based conjugated polymers for electronic and optoelectronic applications often involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .


Molecular Structure Analysis

The molecular formula of 2,5-Dibromo-3-(2-ethylhexyl)thiophene is C12H18Br2S. The molecular weight is 354.15 g/mol.


Chemical Reactions Analysis

2,5-Dibromo-3-(2-ethylhexyl)thiophene can be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .


Physical And Chemical Properties Analysis

2,5-Dibromo-3-(2-ethylhexyl)thiophene appears as a light yellow liquid . The initial boiling point and boiling range is predicted to be 301.8±22.0 °C .

Scientific Research Applications

Organic Semiconducting Polymer or Small Molecule Precursor

“2,5-Dibromo-3-(2-ethylhexyl)thiophene” is used as an organic semiconducting polymer or small molecule precursor . This means it can be used in the synthesis of organic semiconductors, which are key components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.

Electrochromic Devices

Thiophene compounds, including “2,5-Dibromo-3-(2-ethylhexyl)thiophene”, have significant applications in electrochromic devices . These devices change their optical properties (such as color) in response to an applied electric field, making them useful in smart windows, displays, and mirrors.

Non-linear Optics

Thiophene-based compounds are also used in non-linear optics . Non-linear optical materials are crucial for the development of photonic devices, including optical switches and optical data storage devices.

Azo Dyes

Azo dyes, which are widely used in the textile industry, can be synthesized using thiophene compounds . These dyes are known for their vibrant colors and excellent colorfastness.

Energy Storage Devices

Thiophene compounds are used in energy storage devices . They can enhance the performance of batteries and supercapacitors, which are essential for renewable energy storage and electric vehicles.

Conductivity-based Sensors

“2,5-Dibromo-3-(2-ethylhexyl)thiophene” and other thiophene compounds are used in conductivity-based sensors . These sensors can detect changes in their environment based on changes in their electrical conductivity.

Biodiagnostics

Thiophene compounds are used in biodiagnostics . They can be used to develop biosensors, which are devices that use biological molecules to detect chemicals or biological markers.

Optoelectronics Systems and Superconductors

Thiophene compounds are used in optoelectronics systems and superconductors . Optoelectronic devices, which operate on both light and electricity, are used in a wide range of applications, including telecommunications and medical devices. Superconductors, on the other hand, can conduct electricity without resistance, making them useful in magnetic resonance imaging (MRI) machines and particle accelerators.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Skin Irrit. . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

2,5-Dibromo-3-(2-ethylhexyl)thiophene can be potentially used for photocatalytic applications . It can also be used in the synthesis of P3HT, which can be potentially used for photocatalytic applications .

properties

IUPAC Name

2,5-dibromo-3-(2-ethylhexyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18Br2S/c1-3-5-6-9(4-2)7-10-8-11(13)15-12(10)14/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUZDCATNROZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856357
Record name 2,5-Dibromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-(2-ethylhexyl)thiophene

CAS RN

444177-63-3
Record name 2,5-Dibromo-3-(2-ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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